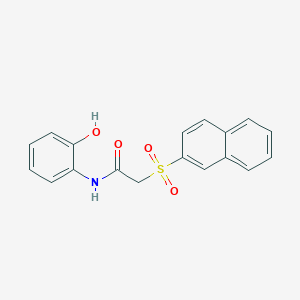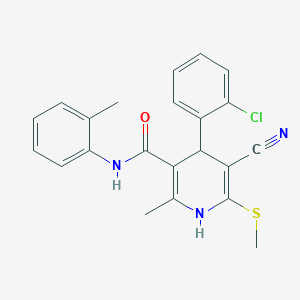![molecular formula C24H20N2O2 B5009415 4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)
4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide, also known as HPB, is a synthetic compound that has received considerable attention from researchers due to its potential applications in various fields. HPB is a hydrazone derivative that has been synthesized using different methods, and its chemical structure has been studied extensively.
作用機序
The mechanism of action of 4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide is not fully understood; however, it is believed to act by inhibiting the activity of enzymes such as tyrosinase and acetylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant, antimicrobial, and anticancer activities. This compound has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. In vivo studies have demonstrated that this compound has a protective effect against liver damage induced by carbon tetrachloride.
実験室実験の利点と制限
4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide has several advantages as a research tool, including its synthetic accessibility, stability, and versatility. This compound can be easily synthesized using different methods, and its stability allows for long-term storage. This compound is also versatile, as it can be modified to introduce different functional groups. However, the limitations of this compound include its potential toxicity and lack of selectivity.
将来の方向性
There are several future directions for research on 4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide. One possible direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to develop new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to improve its selectivity and safety profile.
Conclusion:
In conclusion, this compound is a synthetic compound that has received considerable attention from researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its chemical structure has been studied extensively. This compound has been evaluated for its anticancer, antimicrobial, and antioxidant activities, as well as its inhibitory effects on enzymes such as tyrosinase and acetylcholinesterase. This compound has several advantages as a research tool, including its synthetic accessibility, stability, and versatility. However, further studies are needed to fully understand the mechanism of action of this compound and to improve its selectivity and safety profile.
合成法
4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide has been synthesized using various methods, including the condensation reaction between 4-hydroxybenzohydrazide and cinnamaldehyde in the presence of ethanol. Another method involves the reaction between 4-hydroxybenzohydrazide and 3-phenyl-1-(2-phenylvinyl)prop-2-en-1-one in the presence of ethanol and acetic acid. The synthesized compound is then purified using different techniques, such as column chromatography and recrystallization.
科学的研究の応用
4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antioxidant activities. In biochemistry, this compound has been studied for its inhibitory effects on enzymes such as tyrosinase and acetylcholinesterase. In materials science, this compound has been investigated for its potential use as a corrosion inhibitor.
特性
IUPAC Name |
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23-17-13-21(14-18-23)24(28)26-25-22(15-11-19-7-3-1-4-8-19)16-12-20-9-5-2-6-10-20/h1-18,27H,(H,26,28)/b15-11+,16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDZKVLHLAQDFS-JOBJLJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=C(C=C2)O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=NNC(=O)C2=CC=C(C=C2)O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5009333.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5009384.png)

![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5009409.png)


![N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5009445.png)